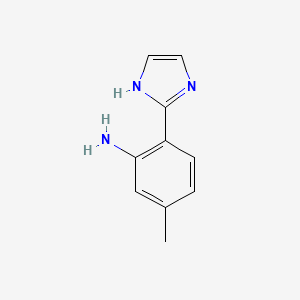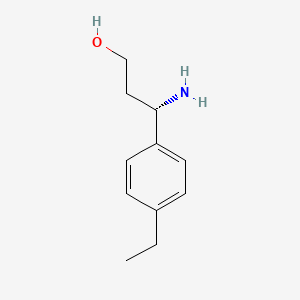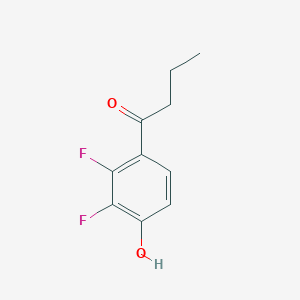![molecular formula C11H10N2S B13073481 3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
3-[(1-Benzothiophen-7-yl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is an organic compound featuring a benzothiophene moiety linked to a propanenitrile group via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzothiophene, which is commercially available or can be synthesized from benzene and sulfur.
Amination: The benzothiophene undergoes an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under catalytic conditions.
Nitrile Introduction: The final step involves the introduction of the propanenitrile group. This can be done through a nucleophilic substitution reaction where the amino group reacts with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely employ continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzothiophen-7-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1-Benzothiophen-7-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene moiety.
Mechanism of Action
The mechanism of action of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways.
Material Science: In materials applications, the compound’s electronic properties are exploited, such as its ability to conduct electricity or absorb light.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Benzofuran-7-yl)amino]propanenitrile: Similar structure but with an oxygen atom instead of sulfur.
3-[(1-Benzothiazol-7-yl)amino]propanenitrile: Contains a benzothiazole ring instead of benzothiophene.
Uniqueness
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic and steric properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
3-(1-benzothiophen-7-ylamino)propanenitrile |
InChI |
InChI=1S/C11H10N2S/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,7H2 |
InChI Key |
RTSFGZZWRYNUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCC#N)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)






![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
